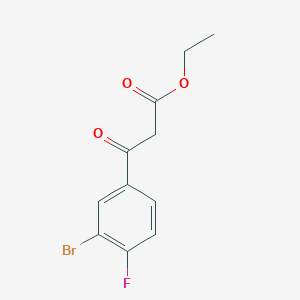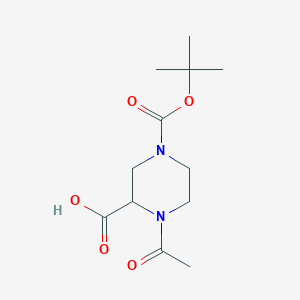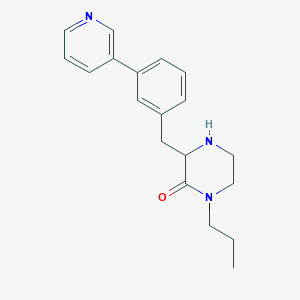
Ethyl (3-bromo-4-fluorobenzoyl)acetate
Vue d'ensemble
Description
Ethyl (3-bromo-4-fluorobenzoyl)acetate is a chemical compound with the molecular formula C11H10BrFO3 . It is used as a reactant in the preparation of biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCOC(=O)CC(=O)c1cc(F)cc(Br)c1 . The InChI key for this compound is MDZMKRYNAOMODM-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound has a molecular weight of 289.1 g/mol . It has a refractive index of 1.549 and a density of 1.465 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis of Ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylates
Ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate, important in several drug compounds, can be prepared from ethyl 2-(2-fluorobenzoyl)acetate (Bunce, Lee, & Grant, 2011).
Aza-alkylation/Intramolecular Michael Cascade Reaction
Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate was synthesized by an aza-alkylation/intramolecular Michael cascade reaction, highlighting its potential in complex organic synthesis (Choi & Kim, 2017).
Synthesis of Thromboxane Receptor Antagonist
A synthesis process for a thromboxane receptor antagonist used ethyl 3-[3-(4-fluorobenzoyl)-5-(2-phthalimidovinyl)phenyl]propenoate, demonstrating the chemical's role in producing significant medical compounds (D. C. W. & Mason, 1998).
Hypolipidemic Analogue Synthesis
Ethyl 4-benzyloxybenzoate and related compounds were synthesized for potential hypolipidemic activity in rats, illustrating the use of ethyl (3-bromo-4-fluorobenzoyl)acetate in producing health-related compounds (Baggaley, Fears, Hindley, Morgan, Murrell, & Thorne, 1977).
Antiamoebic Activity of Thiazole Derivatives
The synthesis of thiazole derivatives using ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates showed good in vitro antiamoebic activity, indicating the compound's potential in developing amoebicidal agents (Shirai, Endo, Maseda, & Omasa, 2013).
Use in Carbohydrate and Glycopeptide Synthesis
Fluorobenzoyl groups, similar to this compound, have been used in carbohydrate and glycopeptide synthesis, showcasing its application in complex biochemical processes (Sjölin & Kihlberg, 2001).
Fluorescence Study in Chemical Compounds
The synthesis and study of fluorescence efficiency of various derivatives show the utility of this compound in researching light-emitting compounds (Mahadevan, Masagalli, Harishkumar, & Kumara, 2014).
GPIIb/IIIa Integrin Antagonist Synthesis
Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, an orally active fibrinogen receptor antagonist, was developed using this compound, emphasizing its role in developing therapeutic compounds (Hayashi et al., 1998).
Luminescent Behavior and Energy Transfer in Europium Complexes
Investigations into the luminescent behavior and energy transfer mechanism of europium(III) complexes used a fluorinated β-ketoester ligand related to this compound, demonstrating its application in advanced material sciences (Devi, Bala, Khatkar, Taxak, & Boora, 2016).
Safety and Hazards
Ethyl (3-bromo-4-fluorobenzoyl)acetate is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
Propriétés
IUPAC Name |
ethyl 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO3/c1-2-16-11(15)6-10(14)7-3-4-9(13)8(12)5-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXLKVLICJXHER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1401012.png)
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1401017.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1401018.png)
![Isopropyl 3-oxo-2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)oxy]butanoate](/img/structure/B1401020.png)
acetate](/img/structure/B1401021.png)
![3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide](/img/structure/B1401024.png)



![(2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine](/img/structure/B1401031.png)




